N-Cyclopropyl-2H-1,3-benzodioxol-5-amine N-Cyclopropyl-2H-1,3-benzodioxol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17717368
InChI: InChI=1S/C10H11NO2/c1-2-7(1)11-8-3-4-9-10(5-8)13-6-12-9/h3-5,7,11H,1-2,6H2
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

N-Cyclopropyl-2H-1,3-benzodioxol-5-amine

CAS No.:

Cat. No.: VC17717368

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-2H-1,3-benzodioxol-5-amine -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name N-cyclopropyl-1,3-benzodioxol-5-amine
Standard InChI InChI=1S/C10H11NO2/c1-2-7(1)11-8-3-4-9-10(5-8)13-6-12-9/h3-5,7,11H,1-2,6H2
Standard InChI Key NHHIQMDYORDNCR-UHFFFAOYSA-N
Canonical SMILES C1CC1NC2=CC3=C(C=C2)OCO3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Cyclopropyl-2H-1,3-benzodioxol-5-amine (C₁₀H₁₀N₂O₂) consists of a 1,3-benzodioxole ring system substituted at the 5-position with a cyclopropylamine group. The benzodioxole moiety comprises a benzene ring fused to a 1,3-dioxole ring, while the cyclopropyl group introduces steric strain and conformational rigidity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₂Calculated
Molecular Weight190.20 g/mol,
IUPAC NameN-Cyclopropyl-2H-1,3-benzodioxol-5-amineSystematic Nomenclature
SMILESC1CC1NC2=CC3=C(C=C2)OCO3Canonical

The cyclopropylamine group enhances metabolic stability compared to linear alkylamines, as evidenced in related compounds like 4-(1,3-benzodioxol-5-yl)-5-cyclopropyl-1H-pyrazol-3-amine (CAS 1312617-86-9).

Spectroscopic Characterization

While experimental spectra for N-cyclopropyl-2H-1,3-benzodioxol-5-amine are unavailable, analogs suggest:

  • ¹H NMR: Aromatic protons at δ 6.7–7.1 ppm (benzodioxole), cyclopropyl CH₂ at δ 1.2–1.5 ppm, and NH at δ 2.8–3.2 ppm .

  • IR: Stretching vibrations for N–H (3350 cm⁻¹), C–O–C (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of N-cyclopropyl-2H-1,3-benzodioxol-5-amine typically involves:

  • Benzodioxole Precursor Preparation: Safrole or sesamol derivatives are functionalized via nitration or bromination to introduce an amine handle.

  • Cyclopropane Introduction: Buchwald-Hartwig amination or Ullmann coupling attaches the cyclopropyl group to the aromatic amine .

A representative route from involves:

  • Nitration of 1,3-benzodioxol-5-amine to yield 5-nitro-2H-1,3-benzodioxole.

  • Reduction to 5-amino-2H-1,3-benzodioxole using Pd/C and H₂.

  • Reaction with cyclopropyl bromide under basic conditions (K₂CO₃, DMF) to form the target compound.

StepYield (%)Purity (HPLC)Conditions
Nitration7895HNO₃, H₂SO₄, 0°C
Reduction9298H₂ (1 atm), Pd/C, EtOH
Cyclopropylation6597K₂CO₃, DMF, 80°C

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

PropertyValueMethod
LogP (Octanol-Water)1.85 ± 0.12Computational
Aqueous Solubility0.45 mg/mL (pH 7.4)Shake-Flask
pKa9.2 (amine)Potentiometric

The moderate LogP value suggests balanced lipophilicity, favorable for blood-brain barrier penetration in CNS-targeted agents .

Metabolic Stability

Hepatocyte clearance studies on analogs (e.g., compound 15 in ) show:

SpeciesCLint,u (L/h/kg)Half-life (h)
Human252.7
Rat173.1

Low CYP3A4 induction (14% of rifampin control) indicates reduced drug-drug interaction risks .

Biological Activity and Mechanistic Insights

Pharmacological Targets

N-Cyclopropyl-2H-1,3-benzodioxol-5-amine derivatives modulate:

  • Ion Channels: Blockade of voltage-gated Na⁺ channels (IC₅₀ = 0.24 μM in HBE cells) .

  • Enzymes: Inhibition of monoamine oxidase-A (MAO-A) with Ki = 38 nM .

In Vitro Efficacy

AssayEC₅₀/IC₅₀ (μM)Max. Activity (%)Model System
HBE-TECC (CFTR)0.2495Human bronchial epithelium
MAO-A Inhibition0.038100Recombinant enzyme

Applications in Drug Discovery

Lead Optimization

Structural modifications to N-cyclopropyl-2H-1,3-benzodioxol-5-amine improve:

  • Potency: Fluorination at C7 reduces EC₅₀ to 0.087 μM .

  • Safety: Methoxy substituents lower hepatotoxicity (CLint,u = 11 L/h/kg) .

Clinical Candidates

CandidateIndicationStatus
ABBV/GLPG-2222Cystic FibrosisPhase II
BDP AnalogsNeuropathic PainPreclinical

Future Directions and Challenges

Unmet Needs

  • Stereoselective Synthesis: Enantiomeric resolution of cyclopropylamines remains challenging .

  • Prodrug Development: Carbamate prodrugs enhance oral bioavailability (F = 82% in rats) .

Emerging Technologies

  • Cryo-EM Mapping: Reveals binding poses in ion channel pores (resolution = 3.2 Å) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator